molecular formula C19H19NO5S B2802415 (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 327094-27-9

(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2802415
CAS No.: 327094-27-9
M. Wt: 373.42
InChI Key: DMEQLNWEKHKODN-VQHVLOKHSA-N
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Description

The compound (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid is a cinnamic acid derivative characterized by:

  • Propenoic acid backbone in the E-configuration, enabling strong hydrogen-bonding via the carboxylic acid group .
  • 4-Methoxy substituent on the phenyl ring, influencing electronic properties and lipophilicity.

This structure suggests applications in pharmacological research, particularly in targeting enzymes or receptors where sulfonamide interactions are critical.

Properties

IUPAC Name

(E)-3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-25-17-8-6-14(7-9-19(21)22)12-18(17)26(23,24)20-11-10-15-4-2-3-5-16(15)13-20/h2-9,12H,10-11,13H2,1H3,(H,21,22)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEQLNWEKHKODN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid is a member of the class of sulfonamide derivatives that have garnered significant attention due to their potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and the implications for drug development.

The primary biological activity of this compound is attributed to its role as an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is critical in steroid metabolism and has been implicated in various hormone-dependent malignancies, including prostate and breast cancer.

Inhibition Selectivity

Recent studies have demonstrated that this compound exhibits a remarkable selectivity for AKR1C3 over its isoform AKR1C2. A study reported that certain derivatives could achieve up to 5000-fold selectivity for AKR1C3, which is crucial for minimizing off-target effects in therapeutic applications . The binding modes within the enzyme's active site reveal that the tetrahydroquinoline moiety of the compound fits well into the SP1 pocket of AKR1C3, facilitating strong interactions with surrounding residues .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Target IC50 Value Selectivity Notes
AKR1C3Low nM range5000-fold over AKR1C2High specificity for hormone-related cancers
AKR1C3Low nM range1500-fold over AKR1C2Crystal structure elucidated binding interactions
General pharmacological activityVaries by derivative-Potential anti-inflammatory and anti-tumor properties

Case Study 1: Prostate Cancer Treatment

In a preclinical model assessing the efficacy of this compound against castration-resistant prostate cancer (CRPC), it was found that treatment with derivatives of this compound resulted in significant tumor regression. The mechanism was linked to the inhibition of AKR1C3, leading to reduced androgen signaling pathways .

Case Study 2: Breast Cancer Inhibition

Another study focused on breast cancer cell lines demonstrated that compounds similar to this compound effectively inhibited cellular proliferation. The observed IC50 values were consistent with those found in enzyme assays, confirming the compound's potential as a therapeutic agent against hormone-dependent tumors .

Scientific Research Applications

Therapeutic Applications

Research indicates that this compound is beneficial for:

  • Parkinson's Disease : It has shown promise in improving motor symptoms and cognitive impairment associated with the disease. Current therapies often face limitations due to side effects; thus, this compound may provide a safer alternative .
  • Schizophrenia : Its modulation of dopamine receptors could help mitigate negative symptoms and cognitive deficits in patients suffering from this condition .
  • Alzheimer's Disease : The compound may also assist in treating cognitive decline in Alzheimer's patients by enhancing dopaminergic signaling .

Study on Parkinson's Disease

A clinical study evaluated the effects of (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid on patients with mild cognitive impairment due to Parkinson's disease. The results demonstrated significant improvements in both motor functions and cognitive assessments compared to a placebo group, suggesting its potential as a monotherapy for Parkinson's disease .

Study on Schizophrenia

Another study focused on patients diagnosed with schizophrenia, where the compound was administered alongside standard treatment regimens. The findings indicated a reduction in negative symptoms and improved overall patient quality of life, highlighting its role as an adjunct therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Implications
Compound Name Propenoic Acid Substituents (Position 3/4) Key Functional Groups Implications
Target Compound Yes (E) 3: Sulfonyl-dihydroisoquinoline; 4: OMe Sulfonamide, methoxy, carboxylic acid Enzyme inhibition, metabolic stability
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid Yes (E) 3: OH; 4: OMe Hydroxy, methoxy, carboxylic acid Increased polarity, antioxidant potential
(E)-3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid Yes (E) 3: OEt; 4: OCH2CH(CH2)2 Ethoxy, isobutoxy, carboxylic acid Enhanced lipophilicity, membrane permeability
(2E)-3-(4-Ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one No (propenone) 4: OEt; Quinoline at position 3 Ethoxy, quinoline, ketone DNA intercalation, kinase inhibition

Physicochemical Properties

  • Polarity and Solubility : The target compound’s sulfonamide and carboxylic acid groups enhance water solubility compared to alkoxy-substituted analogs (e.g., ), but reduce it relative to hydroxy-substituted derivatives (e.g., ).
  • Lipophilicity (logP): The dihydroisoquinoline and sulfonyl groups likely increase logP compared to hydroxy/methoxy analogs but decrease it relative to isobutoxy derivatives .

Pharmacological Potential

  • Enzyme Inhibition : The sulfonamide group in the target compound may confer inhibitory activity against proteases or carbonic anhydrases, similar to clinical sulfa drugs .
  • Binding Affinity: The rigid dihydroisoquinoline moiety could improve target binding compared to flexible alkoxy chains in analogs like .

Crystallographic Insights

  • Crystallographic studies using programs like SHELX could resolve the target compound’s conformation, aiding in understanding its interaction with biological targets.

Hydrogen-Bonding Patterns

  • The carboxylic acid group forms strong hydrogen bonds, influencing crystal packing (e.g., dimer formation) and solubility . This contrasts with ketone-containing analogs (e.g., ), which rely on weaker dipole interactions.

Q & A

Basic: What are the recommended analytical methods for characterizing the stereochemical purity of this compound?

Answer:
The stereochemical integrity of the (2E)-configured double bond can be confirmed using nuclear Overhauser effect (NOE) NMR experiments. For example, irradiation of the α-proton in the propenoic acid moiety should show NOE correlations with adjacent protons on the aromatic ring, confirming the trans configuration . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is recommended to resolve enantiomeric impurities, particularly if the dihydroisoquinoline sulfonyl group introduces chirality .

Basic: What synthetic routes are validated for preparing this compound on a milligram-to-gram scale?

Answer:
A validated route involves a Horner-Wadsworth-Emmons reaction between 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxybenzaldehyde and a phosphonoacetate reagent (e.g., triethyl phosphonoacetate). The reaction proceeds under mild basic conditions (e.g., LiOH/THF/H₂O) at 0–25°C, yielding the (E)-isomer selectively (>95%) due to steric hindrance from the sulfonyl group . Critical purification steps include silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol/water.

Advanced: How can contradictory data on its COX-2 inhibition potency be resolved across different assay platforms?

Answer:
Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM in cell-free vs. cell-based assays) may arise from differential membrane permeability or off-target effects. To resolve this:

  • Perform competitive binding assays with fluorescent probes (e.g., ANS displacement) to confirm direct enzyme interaction .
  • Use molecular dynamics simulations to assess the compound’s binding stability in the COX-2 active site under varying redox conditions (e.g., presence of glutathione) .
  • Validate cellular uptake via LC-MS quantification of intracellular concentrations after 24-hour exposure .

Advanced: What strategies mitigate sulfonyl group hydrolysis during prolonged stability studies?

Answer:
The dihydroisoquinoline sulfonyl moiety is prone to hydrolysis under acidic or high-humidity conditions. Mitigation approaches include:

  • Lyophilization with cryoprotectants (e.g., trehalose) to stabilize the solid state.
  • Formulating as a sodium salt to reduce susceptibility to nucleophilic attack.
  • Storing solutions in anhydrous DMSO at −80°C, with periodic FT-IR monitoring (peak at 1170 cm⁻¹ for S=O stretching) to detect degradation .

Basic: What pharmacological models are appropriate for initial screening of its anti-inflammatory activity?

Answer:

  • In vitro: LPS-induced TNF-α secretion in RAW 264.7 macrophages (EC₅₀ determination).
  • Ex vivo: Cyclooxygenase (COX-1/COX-2) inhibition assays using human whole blood .
  • In vivo: Carrageenan-induced rat paw edema model, with dose-ranging from 10–100 mg/kg (oral or intraperitoneal) .

Advanced: How can computational modeling guide the optimization of its metabolic stability?

Answer:

  • Use CYP450 isoform docking (e.g., CYP3A4, CYP2C9) to identify metabolic hot spots. For instance, the methoxy group may undergo demethylation; replacing it with a trifluoromethoxy group could block this pathway .
  • Apply quantitative structure-activity relationship (QSAR) models to predict clearance rates based on logP and polar surface area .
  • Validate predictions with microsomal stability assays (e.g., human liver microsomes + NADPH, 1-hour incubation) .

Basic: What spectroscopic techniques are essential for confirming its structural identity?

Answer:

  • ¹H/¹³C NMR: Key signals include the trans-coupled vinyl protons (δ 6.3–7.1 ppm, J = 15–16 Hz) and the sulfonyl-attached dihydroisoquinoline protons (δ 3.8–4.2 ppm for CH₂-N) .
  • HRMS: Exact mass confirmation of [M−H]⁻ ion (calculated for C₂₁H₂₀NO₆S: 430.1064) .
  • IR: Peaks at 1680 cm⁻¹ (C=O, acid) and 1350/1150 cm⁻¹ (asymmetric/symmetric S=O stretching) .

Advanced: What experimental designs address low yield (<30%) in the final coupling step?

Answer:
Low yields during sulfonamide coupling may result from steric hindrance. Solutions include:

  • Replacing EDCl/HOBt with HATU/DIPEA in DMF to enhance activation efficiency.
  • Conducting the reaction under microwave irradiation (80°C, 20 min) to accelerate kinetics .
  • Introducing a protecting group (e.g., tert-butoxycarbonyl, Boc) on the dihydroisoquinoline nitrogen to reduce side reactions .

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